Diacetolol D7
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Overview
Description
Diacetolol D7 is a deuterium-labeled derivative of diacetolol, which is the main metabolite of acebutolol. Acebutolol is a cardioselective beta-adrenergic antagonist used primarily for the management of hypertension and ventricular premature beats. This compound retains the pharmacological properties of diacetolol, including its beta-adrenoceptor blocking and anti-arrhythmic activities .
Scientific Research Applications
Diacetolol D7 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of deuterium-labeled compounds.
Biology: Employed in metabolic studies to trace the pathways and fate of diacetolol in biological systems.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases due to its beta-adrenoceptor blocking properties.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug metabolism studies
Mechanism of Action
Mode of Action
Diacetolol D7 acts as a β-adrenoceptor antagonist , also known as a beta-blocker . It binds to β-adrenoceptors, blocking the binding of endogenous catecholamines like adrenaline and noradrenaline. This prevents the activation of these receptors, thereby inhibiting the physiological responses typically triggered by these neurotransmitters .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the adrenergic signaling pathway . By blocking β-adrenoceptors, this compound inhibits the downstream effects of adrenergic signaling, such as increased heart rate and blood pressure . This can lead to a reduction in cardiac workload and oxygen demand, which is beneficial in conditions like hypertension and angina .
Pharmacokinetics
The pharmacokinetics of Diacetolol, the parent compound of this compound, have been studied . After oral administration, Diacetolol is absorbed and undergoes first-pass metabolism. The bioavailability of Diacetolol varies with the dose, with an average oral bioavailability of 0.302±0.052 for 100 mg, 0.363±0.052 for 400 mg, and 0.426±0.068 for 800 mg . The plasma half-life of Diacetolol
Biochemical Analysis
Biochemical Properties
Diacetolol D7, like its parent compound Diacetolol, interacts with β-adrenoceptors. These receptors are proteins that play a crucial role in the biochemical reactions involving catecholamines like adrenaline and noradrenaline .
Cellular Effects
This compound, being a β-adrenoceptor antagonist, can influence cell function by blocking the action of catecholamines. This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to β-adrenoceptors, thereby inhibiting the action of catecholamines. This can lead to changes in gene expression and cellular responses .
Metabolic Pathways
This compound is involved in metabolic pathways related to the metabolism of Acebutolol, its parent compound. It may interact with enzymes or cofactors involved in these pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely to be similar to that of Diacetolol, given their structural similarity. This could involve interactions with transporters or binding proteins .
Subcellular Localization
Given its role as a β-adrenoceptor antagonist, it is likely to be localized in areas where these receptors are present .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diacetolol D7 involves the incorporation of deuterium atoms into the diacetolol molecule. This can be achieved through various deuteration techniques, such as catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and deuterium sources to ensure high yield and purity. The final product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: Diacetolol D7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols are used under various conditions, including acidic or basic environments
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Comparison with Similar Compounds
Acebutolol: The parent compound of diacetolol, used for similar therapeutic purposes.
Propranolol: A non-selective beta-blocker with broader applications but more side effects.
Atenolol: Another cardioselective beta-blocker with a longer duration of action compared to acebutolol
Uniqueness of Diacetolol D7: this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracing in metabolic studies and enhances the stability of the compound, making it a valuable tool in various scientific investigations .
Properties
IUPAC Name |
N-[3-acetyl-4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-10(2)17-8-14(21)9-22-16-6-5-13(18-12(4)20)7-15(16)11(3)19/h5-7,10,14,17,21H,8-9H2,1-4H3,(H,18,20)/i1D3,2D3,10D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOGXJOBNAWQSF-SVMCCORHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=C(C=C(C=C1)NC(=O)C)C(=O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=C(C=C(C=C1)NC(=O)C)C(=O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.42 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.